Ethylphenylsulfoxide chemical structure and properties
Ethylphenylsulfoxide chemical structure and properties
An In-Depth Technical Guide to Ethylphenylsulfoxide: Structure, Properties, and Applications
Introduction: Unveiling the Stereogenic Sulfur Center
Ethylphenylsulfoxide, with the chemical formula C₈H₁₀OS, is an organosulfur compound that holds significant interest for researchers in organic synthesis and medicinal chemistry.[1][2][3] At its core, it consists of a sulfinyl group (S=O) bonded to both an ethyl group and a phenyl group.[3] Beyond its basic structure, the true significance of ethylphenylsulfoxide lies in the stereogenic nature of its sulfur atom. The sulfur, with its lone pair of electrons, adopts a tetrahedral geometry, making the molecule chiral when the two organic substituents are different, as is the case here.
This inherent chirality, combined with the unique reactivity of the sulfoxide functional group, makes ethylphenylsulfoxide a valuable chiral auxiliary and a versatile building block in asymmetric synthesis.[4][5] The conformational stability of the sulfur stereocenter is remarkably high, with a significant energy barrier preventing spontaneous racemization under ambient conditions.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Profile
The physical and computed properties of ethylphenylsulfoxide are critical for its handling, application in reactions, and characterization. These properties are summarized below, based on data from authoritative chemical databases.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₀OS | PubChem[3] |
| Molar Mass | 154.23 g/mol | PubChem[3] |
| Appearance | Clear Colourless to Light Yellow Oil | ChemBK[1] |
| Melting Point | 141-144 °C (Note: This appears unusually high for an oil and may refer to a derivative or specific crystalline form under certain conditions. Other sources describe it as an oil at room temperature.) | ChemBK[1] |
| Boiling Point | 101-102 °C at 0.01 Torr (1.5 mm Hg) | ChemBK, Organic Syntheses[1][6] |
| Density | ~1.15 g/cm³ (Predicted) | ChemBK[1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemBK[1] |
| CAS Number | 4170-80-3 | PubChem[3] |
| IUPAC Name | ethylsulfinylbenzene | PubChem[3] |
Synthesis and Characterization: A Methodological Approach
The most direct and widely employed method for preparing ethylphenylsulfoxide is the controlled oxidation of its corresponding sulfide, ethyl phenyl sulfide. This approach is favored for its efficiency and the ability to prevent over-oxidation to the sulfone.
Core Synthetic Protocol: Oxidation with Sodium Metaperiodate
The use of sodium metaperiodate (NaIO₄) in an aqueous medium is a classic and highly reliable method for synthesizing sulfoxides.[6] This procedure is lauded for its mild reaction conditions, which are crucial for preserving other sensitive functional groups, and for consistently affording high yields of the sulfoxide, free from sulfide or sulfone contamination.[6]
Causality Behind Experimental Choice: Sodium metaperiodate is selected over more aggressive oxidizing agents like hydrogen peroxide or peroxy acids in many research applications because it offers exquisite selectivity. The reaction typically stops cleanly at the sulfoxide stage, as the periodate is consumed and precipitates from the aqueous solution as sodium iodate, providing a visual and physical endpoint to the reaction. This avoids the common side reaction of over-oxidation to the corresponding sulfone (ethyl phenyl sulfone), which can be difficult to separate from the desired product.
Experimental Workflow: Synthesis of Ethylphenylsulfoxide
Caption: Figure 1: Synthetic Workflow for Ethylphenylsulfoxide.
Step-by-Step Methodology:
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer, suspend sodium metaperiodate (1.05 equivalents) in deionized water. Cool the mixture in an ice bath to 0-5 °C.
-
Sulfide Addition: Add ethyl phenyl sulfide (1.00 equivalent) dropwise to the cooled, stirring suspension.
-
Reaction: Allow the reaction mixture to stir vigorously at ice-bath temperature for approximately 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated sodium iodate. Wash the filter cake with several portions of methylene chloride (CH₂Cl₂).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with methylene chloride.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a slightly yellow oil.[6]
-
Purification: For high purity, the crude sulfoxide can be purified by vacuum distillation (b.p. 101-102 °C at 1.5 mm Hg) to afford the pure ethylphenylsulfoxide.[6]
Structural Elucidation via Spectroscopy
Confirming the identity and purity of the synthesized ethylphenylsulfoxide requires a suite of spectroscopic techniques.
Generalized Spectroscopic Protocols: While specific spectra for ethylphenylsulfoxide require access to dedicated databases, a generalized protocol for acquiring the necessary data for this type of small organic molecule is as follows.[7][8][9][10]
-
¹H & ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: The spectrum would show a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a series of multiplets in the aromatic region for the phenyl protons. The diastereotopic nature of the methylene protons due to the chiral sulfur center may lead to more complex splitting patterns.
-
Expected ¹³C NMR Signals: Distinct signals would be observed for the methyl carbon, the methylene carbon, and the four unique carbons of the phenyl ring (ipso, ortho, meta, para).[11]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Apply a thin film of the neat oil between two salt plates (NaCl or KBr).
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
-
Expected Key Absorptions: A strong, characteristic absorption band is expected around 1040-1060 cm⁻¹ corresponding to the S=O sulfoxide stretch. Other peaks will confirm the presence of C-H bonds (aromatic and aliphatic) and the phenyl ring.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using a GC-MS or direct infusion ESI-MS.
-
Expected Result: The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 154.23 g/mol .[3][11] Common fragmentation patterns would involve the loss of the ethyl group or the phenyl group.
-
The Central Role of Chirality
As previously mentioned, the sulfur atom in ethylphenylsulfoxide is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-ethylphenylsulfoxide and (S)-ethylphenylsulfoxide.
Caption: Figure 2: Chirality of Ethylphenylsulfoxide.
The synthesis of enantiomerically pure sulfoxides is a major goal in modern organic chemistry.[12] This is typically achieved through:
-
Asymmetric Oxidation: Using a chiral oxidizing agent or a metal catalyst with a chiral ligand to selectively oxidize the prochiral sulfide to one enantiomer of the sulfoxide.[13]
-
Enzymatic Resolution: Employing enzymes, such as peroxidases, that can selectively oxidize the sulfide or resolve a racemic mixture of the sulfoxide.[14]
-
Nucleophilic Substitution: The classic Andersen synthesis involves the displacement of a chiral leaving group (like menthol) from a diastereomerically pure sulfinate ester using an organometallic reagent.[4]
The thermal stability of these chiral centers is high, but racemization can be induced under specific conditions, such as through photoirradiation with a suitable photosensitizer, which proceeds via a sulfoxide radical cation intermediate.[15]
Reactivity and Synthetic Applications
The sulfoxide group is not merely a structural feature; it is a highly functional handle for a variety of chemical transformations.
Oxidation Reactions (Swern-Type Analogs)
While dimethyl sulfoxide (DMSO) is famous for its role in the Swern oxidation, other sulfoxides, including diphenyl and alkyl aryl sulfoxides, can be similarly activated to become potent and mild oxidizing agents.[16][17] The sulfoxide is activated by an electrophile (e.g., triflic anhydride, Tf₂O), forming a highly reactive sulfonium species that oxidizes alcohols to aldehydes and ketones.
Caption: Figure 3: General Reactivity Pathway.
Pericyclic Reactions
Allylic sulfoxides can undergo a reversible[2][3]-sigmatropic rearrangement to form an unstable sulfenate ester.[18] This equilibrium can be trapped by thiophilic reagents, providing a powerful method for allylic alcohol synthesis and stereochemical inversion.
Applications in Drug Design
The sulfoxide moiety is a "privileged" functional group in medicinal chemistry, appearing in a wide range of approved drugs.[19] Its ability to act as a hydrogen bond acceptor and its polar nature improve the physicochemical properties of drug candidates. Furthermore, the chiral nature of the sulfoxide group is critical, as different enantiomers can exhibit vastly different pharmacological activities. Famous examples of sulfoxide-containing drugs include the proton-pump inhibitor Esomeprazole and the wakefulness-promoting agent Modafinil.[5] The synthetic accessibility and stereochemical stability of molecules like ethylphenylsulfoxide make them attractive starting points or analogs in the drug discovery process.
Safety and Handling
According to available Safety Data Sheets (SDS), ethylphenylsulfoxide is classified as an irritant.[20]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or chemical fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[21]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place, often under refrigeration, to maintain its stability.[1][21]
Conclusion
Ethylphenylsulfoxide is far more than a simple organosulfur compound. It represents a confluence of unique chemical properties: a stable yet reactive functional group, an accessible stereogenic center, and versatile applications. For researchers, scientists, and drug development professionals, understanding its synthesis, characterization, and reactivity is key to unlocking its potential. From its use as a chiral building block in complex organic synthesis to its role as a valuable scaffold in medicinal chemistry, ethylphenylsulfoxide continues to be a compound of significant scientific and practical importance.
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